N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Descripción
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-8-2-7-23-15-4-1-3-14(15)19(22-20(23)26)29-11-18(25)21-10-13-5-6-16-17(9-13)28-12-27-16/h5-6,9,24H,1-4,7-8,10-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXAUYJABKLWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and the results of various studies assessing its efficacy.
Chemical Structure and Properties
The compound's structure consists of a benzo[d][1,3]dioxole moiety linked to a cyclopentapyrimidine derivative via a thioacetamide group. The molecular formula is , with a molecular weight of approximately 378.45 g/mol. Its detailed chemical properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 378.45 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Antidiabetic Potential
Recent studies have highlighted the potential of benzodioxole derivatives in diabetes management. The compound was evaluated for its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. In vitro assays indicated significant inhibition with an IC50 value of 0.85 µM, suggesting its potential as an antidiabetic agent .
Cytotoxicity and Cancer Cell Line Studies
The cytotoxic effects of the compound were assessed against various cancer cell lines using MTS assays. The findings revealed that it exhibited selective toxicity towards cancer cells while sparing normal cells. The IC50 values ranged from 26 to 65 µM across different cancer types, indicating moderate activity .
The proposed mechanism involves the inhibition of key metabolic pathways in cancer cells and the modulation of insulin signaling pathways in diabetic conditions. The compound's interaction with specific enzymes and receptors is under investigation to elucidate these pathways further.
Study 1: In Vivo Antidiabetic Effects
In a study involving streptozotocin-induced diabetic mice, the compound was administered at varying doses to evaluate its impact on blood glucose levels. The results demonstrated a significant reduction in hyperglycemia compared to control groups, reinforcing its potential therapeutic role in diabetes management .
Study 2: Cancer Cell Line Evaluation
A series of experiments were conducted on human cancer cell lines to assess the compound's cytotoxicity and mechanism of action. Notably, it was found that the compound induced apoptosis in cancer cells through the activation of caspase pathways while having minimal effects on normal cell lines (IC50 > 150 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
